![molecular formula C22H18N4O4S B2978661 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-09-7](/img/structure/B2978661.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups . Compounds with similar structures have been synthesized and investigated for their antibacterial activity .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Anticancer Activity : A study by Gomathi Vellaiswamy and S. Ramaswamy (2017) explored the synthesis of Co(II) complexes involving thiazol-based ligands, similar in structure to the compound . These complexes exhibited fluorescence properties and were evaluated for their anticancer activity against the MCF-7 human breast cancer cell line. This research suggests the potential of thiazol-based compounds in developing anticancer treatments (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial Activity : Research by N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh (2011) on pyridine derivatives, which share a structural resemblance with the specified compound, demonstrated variable and modest antimicrobial activities against several strains of bacteria and fungi. This indicates the potential of such compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents : A study conducted by A. Abu‐Hashem, S. Al-Hussain, and M. Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the therapeutic potential of benzodifuranyl derivatives, indicating a similar possibility for the compound of interest (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
VEGF Receptor-2 Inhibitor : The discovery and evaluation of a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) by R. Borzilleri et al. (2006) highlight the importance of substituted benzamides in developing treatments for conditions associated with angiogenesis. This research provides insight into the potential application of related compounds in inhibiting VEGFR-2 activity (Borzilleri et al., 2006).
Eigenschaften
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-10-6-11-19-20(18)24-22(31-19)25(14-16-8-3-4-12-23-16)21(27)15-7-5-9-17(13-15)26(28)29/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZFQBISAVDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.